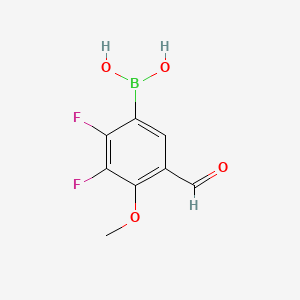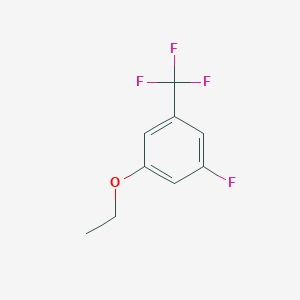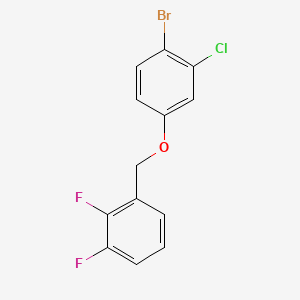
3,4-di-O-acetyl-6-deoxy-d-glucal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Rhamnal Diacetate: is a chemical compound with the molecular formula C10H14O5 3,4-Di-O-acetyl-6-deoxy-L-glucal . This compound is a derivative of rhamnose, a naturally occurring deoxy sugar. D-Rhamnal Diacetate is primarily used as an intermediate in the synthesis of various biologically active molecules, including antibiotics and other natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Rhamnal Diacetate can be synthesized from methyl α-D-glucopyranoside through a series of chemical reactions. The synthetic route typically involves five steps, including acetylation and deacetylation reactions. The process is efficient and cost-effective, requiring minimal column chromatography purification .
Industrial Production Methods: Industrial production of D-Rhamnal Diacetate often involves the use of commercially available tri-O-acetyl-D-glucal as a starting material. This approach, while effective, can be cost-prohibitive due to the high price of tri-O-acetyl-D-glucal .
Analyse Des Réactions Chimiques
Types of Reactions: D-Rhamnal Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or acids.
Reduction: Formation of alcohols.
Substitution: Replacement of acetyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles.
Major Products: The major products formed from these reactions include deoxy sugars, hemiacetals, and other derivatives used in further synthetic applications .
Applications De Recherche Scientifique
D-Rhamnal Diacetate is widely used in scientific research due to its versatility as an intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate metabolism.
Medicine: Utilized in the development of antibiotics and other therapeutic agents.
Industry: Applied in the production of natural products and fine chemicals
Mécanisme D'action
The mechanism of action of D-Rhamnal Diacetate involves its conversion into various biologically active molecules through glycosylation reactions. These reactions typically target specific molecular pathways, including those involved in bacterial cell wall synthesis and other metabolic processes. The compound acts as a donor of deoxy sugar moieties, facilitating the formation of glycosidic bonds .
Comparaison Avec Des Composés Similaires
- L-Rhamnal Diacetate
- 3,4-Di-O-acetyl-6-deoxy-L-glucal
- 1,5-Anhydro-2-deoxy-arabino-hex-1-enitol
Uniqueness: D-Rhamnal Diacetate is unique due to its specific stereochemistry and its role as a versatile intermediate in the synthesis of various biologically active molecules. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C10H14O5 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
[(2R,3R,4R)-3-acetyloxy-2-methyl-3,4-dihydro-2H-pyran-4-yl] acetate |
InChI |
InChI=1S/C10H14O5/c1-6-10(15-8(3)12)9(4-5-13-6)14-7(2)11/h4-6,9-10H,1-3H3/t6-,9-,10-/m1/s1 |
Clé InChI |
NDEGMKQAZZBNBB-BDODKLCJSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


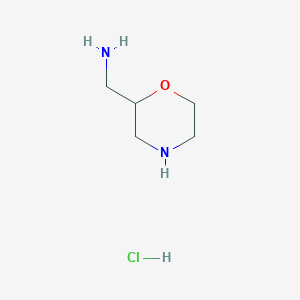


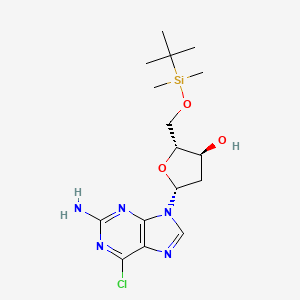
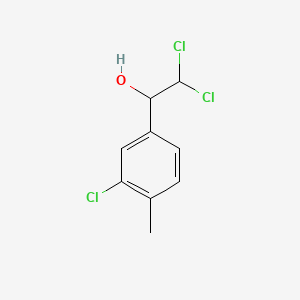
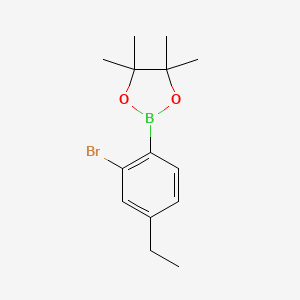
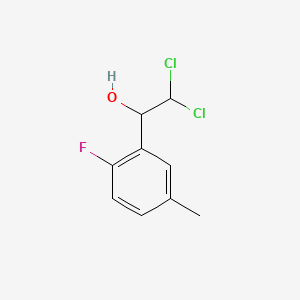
![4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B14028225.png)
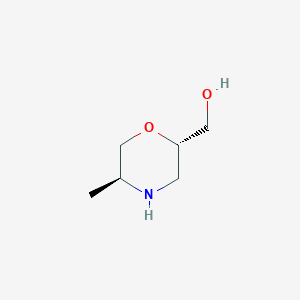
![2,2-dideuterio-2-[(4-deuteriophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14028235.png)
![(4AS,9AR)-Benzyl octahydro-[1,4]thiazino[2,3-D]azepine-7(8H)-carboxylate 1,1-dioxide hcl](/img/structure/B14028242.png)
